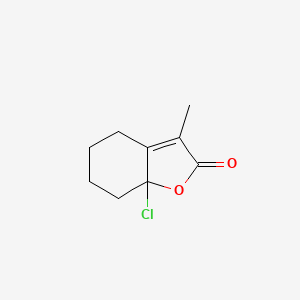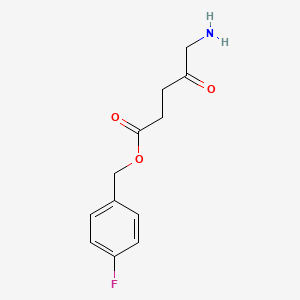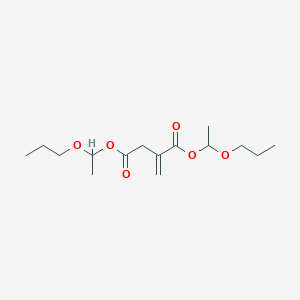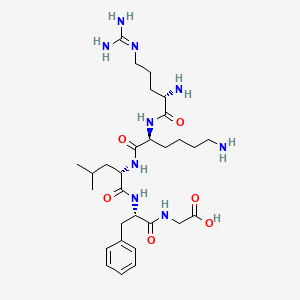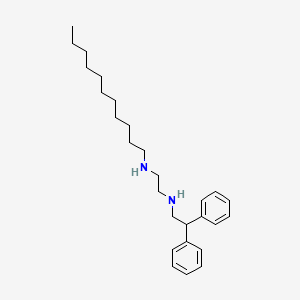
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features a unique structure with a diphenylethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone. The presence of both hydrophobic and hydrophilic regions in its structure makes it an interesting molecule for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2,2-diphenylethan-1-amine with undecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Original amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used as a surfactant or emulsifying agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to modulate membrane properties is a key aspect of its biological activity.
Comparación Con Compuestos Similares
- N-(2,2-Diphenylethyl)-4-nitrobenzamide
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: N1-(2,2-Diphenylethyl)-N~2~-undecylethane-1,2-diamine is unique due to its long undecyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This structural feature enhances its ability to interact with lipid membranes and makes it a valuable molecule for applications requiring amphiphilic properties. Other similar compounds may have different functional groups or chain lengths, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
627520-24-5 |
|---|---|
Fórmula molecular |
C27H42N2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
N'-(2,2-diphenylethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C27H42N2/c1-2-3-4-5-6-7-8-9-16-21-28-22-23-29-24-27(25-17-12-10-13-18-25)26-19-14-11-15-20-26/h10-15,17-20,27-29H,2-9,16,21-24H2,1H3 |
Clave InChI |
KURGUYHJRUYPDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
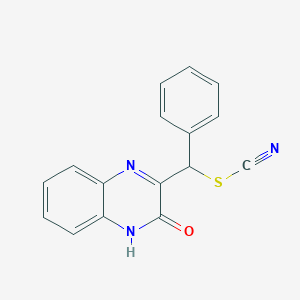
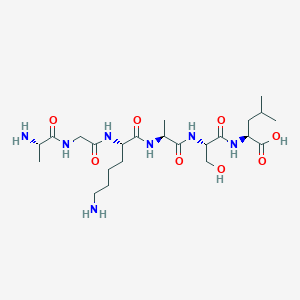

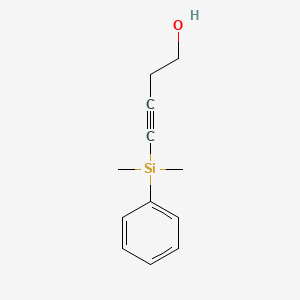
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

